Product packaging for Sumatriptan-D5(Cat. No.:)

Sumatriptan-D5

Cat. No.: B12375728
M. Wt: 300.43 g/mol
InChI Key: KQKPFRSPSRPDEB-TYGWEUIGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sumatriptan-D5, chemically defined as N-Methyl-1-(3-(2-(methyl(methyl-d3)amino)ethyl)-1H-indol-5-yl)methanesulfonamide-d2, is a deuterium-labeled stable isotopologue of Sumatriptan. This compound is supplied with comprehensive characterization data and is designed for use as a certified reference standard in pharmaceutical research and development . Its primary application is in the analytical method development and validation (AMV) for the Abbreviated New Drug Application (ANDA) process, as well as in Quality Control (QC) during the commercial production of Sumatriptan . As a deuterated internal standard, this compound provides enhanced accuracy and reliability in mass spectrometry-based quantitative analyses, such as LC-MS/MS, by minimizing matrix effects and improving precision. The parent compound, Sumatriptan, is a selective serotonin receptor agonist that activates 5-HT 1B , 5-HT 1D , and 5-HT 1F receptors . It is an effective abortive treatment for migraine and cluster headaches, believed to work through cranial vasoconstriction, inhibition of neuropeptide release (like CGRP), and reduced transmission of pain signals in the trigeminovascular system . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3O2S B12375728 Sumatriptan-D5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

300.43 g/mol

IUPAC Name

1,1-dideuterio-N-methyl-1-[3-[2-[methyl(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methanesulfonamide

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,10D2

InChI Key

KQKPFRSPSRPDEB-TYGWEUIGSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCC1=CNC2=C1C=C(C=C2)C([2H])([2H])S(=O)(=O)NC

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Physical Properties of Sumatriptan-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Sumatriptan-D5, a deuterated analog of the migraine therapeutic, Sumatriptan. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

This compound is a stable, isotopically labeled form of Sumatriptan, a selective serotonin (5-HT) receptor agonist used in the treatment of migraine and cluster headaches. The deuterium labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as those employing mass spectrometry, to determine the pharmacokinetic profile of Sumatriptan in biological matrices. This guide details its fundamental chemical and physical characteristics, relevant experimental protocols for its analysis, and visual representations of its parent compound's mechanism of action.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated Sumatriptan and its commonly used succinate salt are also included where available.

PropertyThis compoundSumatriptanSumatriptan Succinate
Synonyms This compoundGR 43175GR 43175C, Imitrex
CAS Number Not explicitly found, but referenced under CBNumber CB75419400103628-46-2103628-48-4
Molecular Formula C₁₄H₁₆D₅N₃O₂SC₁₄H₂₁N₃O₂SC₁₈H₂₇N₃O₆S (C₁₄H₂₁N₃O₂S • C₄H₆O₄)
Molecular Weight 300.43 g/mol 295.40 g/mol 413.5 g/mol
Physical Description -SolidWhite to off-white powder
Melting Point -169-171 °C164.6-165.5 °C
Boiling Point -497.7 ± 55.0 °C at 760 mmHg-
Solubility -Water: 54 mg/mLWater (20°C): 101 mg/mLSaline (20°C): 109 mg/mLDMSO: ~30 mg/mLPBS (pH 7.2): ~10 mg/mL
LogP -0.67 - 0.93-

Experimental Protocols

This method is standard for the determination of Sumatriptan in biological fluids, where this compound serves as the internal standard.

  • Sample Preparation:

    • Aliquots of plasma or serum samples are spiked with a known concentration of this compound solution.

    • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile or methanol).

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, and it may be further diluted or directly injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Hibar Purospher STAR, C18, 250 x 4.6 mm, 5 μm) is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is common.

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Sumatriptan and this compound. This provides high selectivity and sensitivity.

    • Quantification: The peak area ratio of Sumatriptan to this compound is calculated and plotted against the concentration of calibration standards to generate a calibration curve. This curve is then used to determine the concentration of Sumatriptan in the unknown samples.

NMR is a powerful tool for confirming the structure of this compound and assessing its isotopic purity.

  • Sample Preparation: A sufficient amount of the this compound standard is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Spectroscopy:

    • The proton NMR spectrum is recorded. The absence or significant reduction of signals corresponding to the positions of deuterium incorporation in the Sumatriptan molecule confirms the isotopic labeling.

    • The remaining proton signals should match the expected chemical shifts and coupling patterns for the non-deuterated parts of the molecule.

    • Integration of the residual proton signals at the deuterated positions can be used to estimate the isotopic purity.

  • ¹³C NMR Spectroscopy:

    • The carbon-13 NMR spectrum can also be used for structural confirmation. The signals for carbons directly bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-deuterated analog.

  • Quantitative NMR (qNMR):

    • For determining the exact concentration of a this compound solution, qNMR can be employed.

    • A certified internal standard with a known concentration (e.g., maleic acid) is added to the sample.

    • By comparing the integral of a specific, well-resolved signal from this compound to that of the internal standard, the precise concentration can be calculated.

Mandatory Visualizations

Sumatriptan's therapeutic effect in migraines is attributed to its agonist activity at 5-HT₁B and 5-HT₁D receptors. This interaction leads to three primary outcomes:

  • Vasoconstriction of Cranial Blood Vessels: Activation of 5-HT₁B receptors on the smooth muscle of dilated intracranial arteries causes them to constrict, counteracting the vasodilation associated with migraine pain.

  • Inhibition of Neuropeptide Release: Agonism at 5-HT₁D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.

  • Inhibition of Pain Signal Transmission: Activation of these receptors is also believed to reduce the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.

Sumatriptan_Signaling_Pathway cluster_0 Presynaptic Trigeminal Nerve Terminal cluster_1 Cranial Blood Vessel Smooth Muscle Sumatriptan_D5 Sumatriptan HT1D_Receptor 5-HT1D Receptor Sumatriptan_D5->HT1D_Receptor Binds & Activates HT1B_Receptor 5-HT1B Receptor Sumatriptan_D5->HT1B_Receptor Binds & Activates Neuropeptides Pro-inflammatory Neuropeptides (CGRP, SP) HT1D_Receptor->Neuropeptides Inhibits Release Pain_Signal Pain Signal Transmission HT1D_Receptor->Pain_Signal Inhibits Vasodilation Vasodilation (Migraine State) Neuropeptides->Vasodilation Promotes Vasoconstriction Vasoconstriction HT1B_Receptor->Vasoconstriction Promotes

Caption: Sumatriptan's agonistic action on 5-HT1B/1D receptors.

The following diagram illustrates a typical workflow for the quantitative analysis of Sumatriptan in a biological sample using this compound as an internal standard.

Pharmacokinetic Profile of Sumatriptan-D5 in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Sumatriptan-D5 in key preclinical animal models. While specific pharmacokinetic data for the deuterated variant, this compound, is not extensively published, this document leverages available data for Sumatriptan as a reliable surrogate. The pharmacokinetic similarity between a drug and its deuterated analog is the basis for the widespread use of the latter as an internal standard in bioanalytical assays. This guide summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development.

Introduction to Sumatriptan and this compound

Sumatriptan is a selective serotonin 5-HT1B and 5-HT1D receptor agonist widely used in the treatment of migraine and cluster headaches. Its therapeutic effect is attributed to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release. This compound is a deuterated form of Sumatriptan, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound, allowing it to be differentiated from the non-labeled drug by mass spectrometry. Due to its similar physicochemical properties and expected comparable pharmacokinetic behavior, this compound is an ideal internal standard for the quantitative analysis of Sumatriptan in biological matrices.

Pharmacokinetic Profile of Sumatriptan in Animal Models

The following tables summarize the key pharmacokinetic parameters of Sumatriptan in rats and dogs, which are expected to be highly similar to those of this compound.

Table 1: Pharmacokinetic Parameters of Sumatriptan in Rats

ParameterOral AdministrationIntravenous AdministrationIntranasal Administration
Bioavailability 37%-~30%
Half-life (t½) ~1 hour~1.1 hours~4 hours (second peak)

Table 2: Pharmacokinetic Parameters of Sumatriptan in Dogs

ParameterOral AdministrationIntravenous AdministrationIntranasal Administration
Bioavailability 58%-40-50%
Half-life (t½) ~2 hours~2 hours1.9 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline standard protocols for drug administration and plasma sample analysis.

Drug Administration Protocols

Oral Administration (Rat Model)

Oral administration in rats is commonly performed via gavage to ensure accurate dosing.

  • Animal Preparation: Rats are typically fasted overnight to ensure an empty stomach, which can reduce variability in drug absorption.

  • Dose Formulation: this compound is dissolved or suspended in a suitable vehicle, such as a 10% sucrose solution, to the desired concentration.

  • Gavage Procedure:

    • The rat is weighed to determine the correct dosing volume (typically 10-20 ml/kg).

    • A gavage needle of appropriate size (e.g., 16-18 gauge for rats) is measured externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • The animal is gently restrained, and the gavage needle is carefully inserted into the esophagus and advanced to the stomach.

    • The dose is administered slowly to prevent regurgitation.

  • Post-Administration Monitoring: Animals are monitored for any signs of distress or adverse reactions.

Intravenous Administration (Dog Model)

Intravenous administration ensures 100% bioavailability and is a common route for pharmacokinetic studies.

  • Animal Preparation: A suitable vein, typically the cephalic or saphenous vein, is selected. The area is clipped and cleaned with an antiseptic solution.

  • Catheter Placement: An intravenous catheter of an appropriate size is inserted into the vein and secured.

  • Dose Administration: The this compound solution is injected through the catheter. The injection can be a bolus or a controlled infusion.

  • Post-Administration Care: The catheter is flushed with saline to ensure the full dose has been delivered. The injection site is monitored for any signs of irritation.

Plasma Sample Collection and Analysis

The quantification of this compound in plasma is typically

The Therapeutic Potential of Sumatriptan-D5: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumatriptan, a selective serotonin 5-HT1B and 5-HT1D receptor agonist, has long been a cornerstone in the acute treatment of migraine and cluster headaches.[1][2] Its mechanism of action involves vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[1] However, its clinical utility can be limited by a relatively short half-life and variable oral bioavailability, leading to headache recurrence in a significant portion of patients.[3][4] This technical guide explores the therapeutic potential of Sumatriptan-D5, a deuterated form of Sumatriptan, as a next-generation therapeutic agent. By leveraging the kinetic isotope effect, this compound is hypothesized to exhibit an improved pharmacokinetic profile, potentially leading to enhanced efficacy and patient outcomes. This document outlines the theoretical basis, potential advantages, and key experimental methodologies for the early-stage research of this compound.

The Rationale for Deuteration: The Kinetic Isotope Effect

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen. This fundamental difference is the basis of the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. By strategically replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of drug metabolism can be significantly reduced.

This "deuterium switch" can lead to several potential therapeutic advantages:

  • Improved Metabolic Stability and Pharmacokinetics: A slower rate of metabolism can increase a drug's half-life (t1/2) and overall systemic exposure (Area Under the Curve, AUC).

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.

  • Increased Bioavailability: For drugs with significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.

Sumatriptan Metabolism and the Potential Impact of Deuteration

Sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A) to an inactive indole acetic acid metabolite. Recent research also suggests involvement of CYP enzymes (CYP1A2, CYP2C19, and CYP2D6) in the N-demethylation of Sumatriptan. The dimethylaminoethyl side chain is a key site of metabolic activity.

Hypothesized Metabolic Pathway of Sumatriptan and the Impact of Deuteration

The strategic placement of five deuterium atoms on the N,N-dimethylaminoethyl group of Sumatriptan (this compound) is intended to slow down its metabolism. This is expected to result in a more favorable pharmacokinetic profile compared to the parent compound.

Data Presentation: Comparative Pharmacokinetic Parameters (Hypothetical)

While specific preclinical and clinical data for this compound are not yet publicly available, the following table presents a hypothetical comparison of key pharmacokinetic parameters based on the established principles of deuteration and the known profile of Sumatriptan.

ParameterSumatriptan (Oral)This compound (Oral - Hypothetical)Potential Advantage of this compound
Bioavailability ~14%IncreasedImproved systemic exposure
Half-life (t1/2) ~2 hoursExtendedReduced dosing frequency, sustained therapeutic effect
Tmax (Time to Peak Concentration) 1.5 - 2.5 hoursSimilar or slightly delayed-
Cmax (Peak Concentration) VariablePotentially lower and less variableReduced peak-related side effects
Metabolism Primarily by MAO-A, some CYP involvementReduced rate of metabolismIncreased drug exposure, potentially altered metabolite profile

Experimental Protocols for Early-Stage Research of this compound

The following are detailed methodologies for key experiments essential in the early-stage evaluation of this compound.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound and Sumatriptan in human liver microsomes.

Methodology:

  • Incubation: Incubate this compound and Sumatriptan (e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both compounds.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of this compound and Sumatriptan in a relevant animal model (e.g., rats or dogs).

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group).

  • Dosing: Administer a single oral dose of Sumatriptan or this compound.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

In Vivo Efficacy Study in an Animal Model of Migraine

Objective: To evaluate the efficacy of this compound in a preclinical model of migraine-like pain.

Methodology:

  • Animal Model: Utilize a nitroglycerin (NTG)-induced hyperalgesia model in rats.

  • Induction of Hyperalgesia: Administer NTG to induce a state of heightened pain sensitivity.

  • Treatment: Administer Sumatriptan, this compound, or vehicle orally at the onset of hyperalgesia.

  • Behavioral Testing: Assess pain behavior at multiple time points post-treatment using methods such as the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

  • Data Analysis: Compare the reversal of hyperalgesia between the treatment groups.

Mandatory Visualizations

Signaling Pathway of Sumatriptan

Sumatriptan_Signaling_Pathway cluster_trigeminal Trigeminal Nerve Ending cluster_vessel Cranial Blood Vessel This compound This compound 5-HT1D_Receptor 5-HT1D_Receptor This compound->5-HT1D_Receptor Binds to 5-HT1B_Receptor 5-HT1B_Receptor This compound->5-HT1B_Receptor Binds to Inhibition_of_Neuropeptide_Release Inhibition_of_Neuropeptide_Release 5-HT1D_Receptor->Inhibition_of_Neuropeptide_Release Activates CGRP_Release CGRP_Release Inhibition_of_Neuropeptide_Release->CGRP_Release Substance_P_Release Substance_P_Release Inhibition_of_Neuropeptide_Release->Substance_P_Release Migraine_Pain_Relief Migraine_Pain_Relief Inhibition_of_Neuropeptide_Release->Migraine_Pain_Relief Vasoconstriction Vasoconstriction 5-HT1B_Receptor->Vasoconstriction Activates Vasodilation Vasodilation Vasoconstriction->Vasodilation Reverses Vasoconstriction->Migraine_Pain_Relief

Caption: this compound's dual mechanism of action.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow A Animal Acclimatization B Randomization into Treatment Groups (Sumatriptan vs. This compound) A->B C Oral Administration of Compound B->C D Serial Blood Sampling (0-24 hours) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (Protein Precipitation/Extraction) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) G->H I Comparative Profile Generation H->I

Caption: Workflow for a comparative in vivo PK study.

Logical Relationship: Deuteration to Improved Therapeutic Outcome

Deuteration_Logic A Strategic Deuteration of Sumatriptan B Increased C-D Bond Strength A->B C Slower Rate of Metabolism (KIE) B->C D Improved Pharmacokinetic Profile C->D E Enhanced Therapeutic Potential D->E

Caption: The logical progression from deuteration to therapeutic benefit.

Conclusion

While definitive preclinical and clinical data for this compound are not yet in the public domain, the foundational principles of deuteration chemistry and the well-understood pharmacology of Sumatriptan provide a strong rationale for its development. The potential for an improved pharmacokinetic profile, leading to a longer duration of action and potentially better patient outcomes, makes this compound a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its therapeutic potential. As research progresses, it will be crucial to conduct head-to-head comparative studies to quantify the benefits of deuteration and to establish the clinical significance of this compound in the management of migraine and cluster headaches.

References

Methodological & Application

Application Note: High-Throughput Analysis of Sumatriptan in Human Plasma using Sumatriptan-D5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of Sumatriptan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sumatriptan-D5, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and drug monitoring in clinical and research settings. The protocol details a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for high-throughput analysis.

Introduction

Sumatriptan is a selective serotonin (5-HT1B/1D) receptor agonist widely used in the treatment of migraine headaches. Accurate determination of Sumatriptan concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization. This document provides a detailed protocol for the analysis of Sumatriptan in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Sumatriptan succinate (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and ethyl acetate

  • Formic acid (ACS reagent-grade)

  • Human plasma (blank, drug-free

Troubleshooting & Optimization

Technical Support Center: Optimization of Chromatographic Separation of Sumatriptan and Sumatriptan-D5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Sumatriptan and its deuterated internal standard, Sumatriptan-D5. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention time for Sumatriptan?

A1: The retention time for Sumatriptan can vary depending on the specific chromatographic conditions. However, reported methods show retention times generally falling within a short run time, often around 2 to 5 minutes. For example, one LC-MS/MS method reported a retention time of 2.04 minutes for both Sumatriptan and its internal standard. Another RP-HPLC method showed a retention time of approximately 4.4 minutes.

Q2: What is a suitable internal standard (IS) for Sumatriptan analysis?

A2: this compound is the ideal isotopically labeled internal standard for LC-MS/MS analysis due to its similar chemical and physical properties to Sumatriptan, ensuring matched chromatographic behavior and ionization efficiency. Other compounds like terazosin and atenolol have also been successfully used as internal standards in published methods.

Q3: What are the common mass transitions (MRM) for Sumatriptan and this compound in LC-MS/MS?

A3: For Sumatriptan, a common protonated molecular ion ([M+H]⁺) is m/z 296.26. A frequently monitored product ion is at m/z 58. Another reported transition is m/z 296.26 → 251.05. As this compound has five deuterium atoms, its [M+H]⁺ ion would be at approximately m/z 301.3. The product ions would likely be similar to Sumatriptan, with a potential for a +5 Da shift in fragments containing the deuterium labels.

Q4: How can sample cleanup be performed for plasma or serum samples?

A4: Liquid-liquid extraction (LLE) is a common and effective method for cleaning up plasma and serum samples before analysis. A frequently used extraction solvent is tert-butyl methyl ether (t-BME), which offers good recovery and selectivity with low water solubility.

Q5: What are the key stability considerations for Sumatriptan?

A5: Sumatriptan is susceptible to degradation under certain stress conditions, including acid, alkali, and oxidation. It is important to perform stability studies to ensure the integrity of the samples during preparation and storage. Stock solutions of Sumatriptan are reported to be stable for extended periods when stored at -80°C. Samples in the autosampler are generally stable for at least 48 hours at 4°C.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic separation of Sumatriptan and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Inappropriate Mobile Phase pH. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Sumatriptan.

    • Solution: Adjust the mobile phase pH. For reversed-phase chromatography, a pH of 2.5 to 4.1 has been shown to produce good peak shapes. Using a buffer, such as phosphate or ammonium acetate, can help maintain a consistent pH.

  • Possible Cause B: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause C: Secondary Interactions with the Stationary Phase. Silanol groups on the silica backbone of C18 columns can cause peak tailing.

    • Solution: Use a base-deactivated column or add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations. Alternatively, a phenyl-hexyl column has been shown to provide good separation.

Issue 2: Inconsistent Retention Times

  • Possible Cause A: Inadequate Column Equilibration. Insufficient time for the column to equilibrate with the mobile phase between injections can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated for at least 10-15 column volumes with the mobile phase before the first injection and between gradient runs.

  • Possible Cause B: Fluctuations in Temperature. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Possible Cause C: Changes in Mobile Phase Composition. Inaccurate preparation or evaporation of the organic solvent can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Ensure accurate measurement of all components.

Issue 3: Low Signal Intensity or Sensitivity

  • Possible Cause A: Suboptimal Mass Spectrometer Parameters. Incorrect tuning of the mass spectrometer can lead to poor sensitivity.

    • Solution: Infuse a standard solution of Sumatriptan directly into the mass spectrometer to optimize parameters such as cone voltage and collision energy for the specific MRM transitions. Positive ion mode generally yields higher ion abundance for Sumatriptan.

  • Possible Cause B: Inefficient Sample Extraction and Recovery. Poor recovery during sample preparation will result in lower analyte concentration reaching the detector.

    • Solution: Optimize the liquid-liquid extraction procedure. Ensure the pH of the aqueous phase is adjusted to maximize the extraction of Sumatriptan into the organic solvent. Evaluate different extraction solvents if recovery is low.

  • Possible Cause C: Matrix Effects in LC-MS/MS. Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte.

    • Solution: Improve sample cleanup to remove interfering matrix components. Modifying the chromatographic conditions to separate the analyte from the matrix interferences can also be effective. The use of a deuterated internal standard like this compound is crucial to compensate for matrix effects.

Experimental Protocols

Below are summarized experimental protocols for HPLC and LC-MS/MS analysis of Sumatriptan.

Table 1: HPLC Method Parameters
ParameterCondition 1Condition 2
Column Inertsil ODS C18 (250x4.6mm, 5µm)Kromasil C18 (150mm x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile:Methanol (80:10:10 v/v/v), pH 2.5 with OPAPhosphate buffer pH 6.5: Acetonitrile (75:25 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection PDA at 221 nmPDA at 234 nm
Injection Volume 20 µL10 µL
Temperature Ambient30°C
Table 2: LC-MS/MS Method Parameters
ParameterCondition 1Condition 2
Column Symmetry® C18 (150 x 4.6 mm, 5 µm)Waters® Acquity Phenyl Hexyl
Mobile Phase A 0.2% Formic Acid in Water0.02 M Ammonium Acetate, pH 4.12
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.5 mL/min0.355 mL/min
Gradient Gradient elutionGradient elution
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transitions Sumatriptan: m/z 296.26 → 251.05Sumatriptan: m/z 296 → 58
Internal Standard Terazosin or this compoundThis compound

Visual Workflow and Logic Diagrams

Troubleshooting low recovery of Sumatriptan-D5 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Sumatriptan-D5 during sample preparation.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues leading to low this compound recovery.

Question: We are observing consistently low recovery of this compound in our plasma samples. What are the potential causes and how can we troubleshoot this issue?

Answer:

Low recovery of a deuterated internal standard like this compound can arise from several factors throughout the sample preparation workflow. Since the chemical and physical properties of this compound are nearly identical to the unlabeled analyte, issues affecting Sumatriptan will also impact its deuterated counterpart. Here’s a step-by-step guide to troubleshoot the problem:

Step 1: Review Your Extraction Protocol and Parameters

Suboptimal extraction conditions are a primary cause of low recovery. The chosen method, whether Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT), must be optimized.

  • Solid-Phase Extraction (SPE): This is a common and effective method for Sumatriptan. An extraction efficiency of approximately 90% has been reported for Sumatriptan from human serum using SPE. Key parameters to investigate include:

    • Sorbent Choice: Ensure the sorbent chemistry (e.g., C8, C18, mixed-mode cation exchange) is appropriate for Sumatriptan. For similar compounds, C8 phases have shown excellent recovery.

    • pH of Sample Load: The pH of the sample should be adjusted to ensure optimal retention of this compound on the sorbent.

    • Wash Solvents: The wash step is critical to remove matrix interferences without eluting the analyte. The composition and polarity of the wash solvent must be carefully selected.

    • Elution Solvent: An inappropriate elution solvent will lead to incomplete recovery from the SPE cartridge. Methanol is often effective for eluting drugs from reversed-phase sorbents.

    • Flow Rate: A sample flow rate that is too fast can prevent proper interaction between the analyte and the sorbent.

  • Liquid-Liquid Extraction (LLE):

    • Solvent Choice: The organic solvent must have a high affinity for this compound and be immiscible with the aqueous sample matrix.

    • pH of Aqueous Phase: Adjusting the pH can significantly impact the partitioning of this compound into the organic phase.

    • Phase Ratio and Mixing: The ratio of organic to aqueous phase and the thoroughness of mixing are crucial for efficient extraction.

Technical Support Center: Sumatriptan-D5 Calibration Curve Linearity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with calibration curves using Sumatriptan-D5 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in bioanalysis?

This compound is a stable isotope-labeled (SIL) internal standard for Sumatriptan. In quantitative bioanalysis, it is crucial for accurate quantification. Since it is chemically almost identical to the analyte (Sumatriptan), it co-elutes and experiences similar matrix effects, ionization suppression, or enhancement. This allows for reliable correction of variations during sample preparation and analysis.

Q2: What is a calibration curve, and why is its linearity important?

A calibration curve is a plot of the instrument response versus the known concentration of a series of standards. It is used to determine the concentration of the analyte in an unknown sample. The linearity of the calibration curve indicates a proportional relationship between the analyte concentration and the instrument's response over a specific range. A linear curve simplifies regression analysis and ensures accurate quantification across the entire measurement range.

Q3: What is an acceptable correlation coefficient (r²) for a calibration curve in a bioanalytical method?

For bioanalytical methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered the minimum for establishing linearity. However, it is important to note that a high r² value alone does not guarantee linearity; visual inspection of the curve and analysis of residuals are also necessary.

**Q4: What are the common causes of non-linear calibration curves in LC-MS

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.